N-Benzyl-4-piperidone-d4

Overview

Description

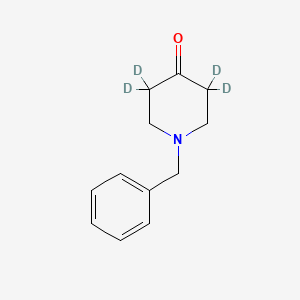

N-Benzyl-4-piperidone-d4 (CAS 88227-09-2) is a deuterated derivative of 1-benzyl-4-piperidone, where four hydrogen atoms are replaced by deuterium. This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, as deuterium substitution reduces metabolic degradation rates while maintaining structural integrity . The compound features a piperidone core substituted with a benzyl group at the nitrogen position (Figure 1). Its molecular formula is C₁₂H₁₃D₄NO, with a molecular weight of 193.28 g/mol (non-deuterated form: 189.24 g/mol) .

Scientific Research Applications

Pharmacological Applications

A. Dopamine Receptor Antagonism

N-Benzyl-4-piperidone derivatives have been studied for their potential as selective antagonists of the dopamine D4 receptor. Research indicates that these compounds can modulate the cortico-basal ganglia network, which is implicated in conditions like Parkinson's disease. A study identified several derivatives with improved stability and selectivity for the D4 receptor, demonstrating their potential in treating L-DOPA-induced dyskinesias .

B. Analgesic and CNS Activity

Novel 4-benzylpiperidine derivatives, including those derived from N-benzyl-4-piperidone, exhibit significant analgesic properties and central nervous system depressant activity. These compounds also show anti-amphetamine activity, suggesting their utility in managing conditions related to stimulant abuse .

C. Antiviral Activity

Recent findings highlight the effectiveness of N-benzyl-4,4-disubstituted piperidines as inhibitors of the influenza H1N1 virus. The mechanism involves interference with hemagglutinin-mediated membrane fusion, making these compounds promising candidates for anti-influenza drug development .

Synthesis and Structural Modifications

The synthesis of N-benzyl-4-piperidone-d4 can be achieved through various chemical reactions, including the use of deuterated reagents to incorporate deuterium into the piperidine structure. This modification aids in tracing metabolic pathways and understanding pharmacokinetics in biological systems.

Table 1: Synthesis Overview

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Grignard Reaction | Benzyl chloride + 3-methyl-4-piperidone | N-benzyl-3-methyl-4-piperidone |

| Borch Reduction | N-benzyl-4-piperidone + Reductive agents | Taladegib precursor |

| Hydrogenation | Palladium catalyst + ethanol | 4-Benzylpiperidine derivatives |

Case Studies

Case Study 1: Dopamine D4 Receptor Antagonists

A study published in Nature demonstrated that specific derivatives of N-benzyl-4-piperidone could selectively inhibit dopamine D4 receptors with a Ki value indicating high potency against other receptor subtypes. In vivo studies showed promising results in reducing dyskinesias in animal models .

Case Study 2: Antiviral Efficacy Against Influenza

Research conducted at the Instituto de Química Médica indicated that N-benzyl-4,4-disubstituted piperidine analogues displayed low micromolar activity against H1N1 virus strains. The study utilized structure-activity relationship (SAR) analysis to optimize compounds for enhanced efficacy while minimizing cytotoxicity .

Mechanism of Action

The mechanism of action of N-Benzyl-4-piperidone-d4 involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is crucial for its biological activity, allowing it to interact with enzymes and receptors involved in various physiological processes. For example, it can inhibit specific protein-protein interactions, such as those involving menin and mixed lineage leukemia, thereby halting the progression of leukemia cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidone Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs of N-Benzyl-4-piperidone-d4, highlighting substituent differences and applications:

Key Research Findings

Deuterium Effects in this compound

- Metabolic Stability: Deuterium substitution at the benzyl or piperidone positions reduces cytochrome P450-mediated oxidation, extending half-life in vivo compared to non-deuterated analogs .

- Isotopic Purity : ≥98% deuterium incorporation ensures minimal interference in tracer studies, critical for accurate pharmacokinetic modeling .

Pharmacological Relevance

- 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide): A σ-1 receptor agonist derived from 1-benzyl-4-piperidone. Demonstrates 10-fold higher receptor affinity compared to non-iodinated analogs, highlighting the impact of halogen substitution .

- BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) : Shares the benzylpiperidine scaffold but incorporates dichlorophenyl and pyrrolidinyl groups for enhanced blood-brain barrier penetration .

Biological Activity

N-Benzyl-4-piperidone-d4 (C12H15D4NO) is a deuterated analog of N-benzyl-4-piperidone, a compound with notable pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidone core with a benzyl substituent and deuterated hydrogen atoms, which may influence its metabolic stability and biological interactions. The deuteration can enhance the compound's pharmacokinetic profile by reducing metabolic rates compared to its non-deuterated counterpart.

Research indicates that N-benzyl-4-piperidone derivatives exhibit diverse biological activities, primarily through interactions with various receptors and enzymes:

- Dopamine Receptor Modulation : Compounds related to N-benzyl-4-piperidone have shown significant affinity for dopamine receptors, particularly the D4 subtype. These interactions are crucial in the context of neuropsychiatric disorders, including Parkinson's disease and schizophrenia, where modulation of dopaminergic pathways is beneficial .

- Antiviral Activity : A series of N-benzyl-4-piperidine derivatives have been identified as effective inhibitors against influenza A virus. These compounds act by interfering with hemagglutinin-mediated membrane fusion, representing a novel mechanism for antiviral action .

- Enzyme Inhibition : Recent studies have highlighted the potential of N-benzyl-4-piperidone derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), suggesting their utility in treating Alzheimer's disease. For instance, specific derivatives demonstrated IC50 values as low as 0.17 μM for HDAC inhibition .

Table 1: Biological Activities of this compound Derivatives

| Compound | Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| d5 | HDAC Inhibition | 0.17 | |

| d10 | AChE Inhibition | 3.22 | |

| Compound 1 | Influenza A Virus Inhibition | 9.3 | |

| Compound 2 | Influenza A Virus Inhibition | 1.9 |

Case Study: Alzheimer’s Disease Treatment

In a study focused on Alzheimer's disease, two N-benzyl piperidine derivatives (d5 and d10) were synthesized and evaluated for their ability to inhibit both HDAC and AChE. The promising results indicated not only enzyme inhibition but also neuroprotective effects in cellular models, reinforcing the potential of these compounds as multitarget-directed ligands for Alzheimer's therapy .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound are influenced by its structural modifications. Deuteration may lead to improved metabolic stability, allowing for longer half-lives in vivo. However, comprehensive toxicity studies are required to assess safety profiles before advancing to clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-4-piperidone-d4, and how do reaction conditions influence isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or labeled precursors. For example, reductive amination with deuterated benzyl halides under anhydrous conditions can minimize isotopic dilution. Reaction parameters like temperature (<50°C) and solvent polarity (e.g., deuterated DMF) significantly impact deuterium retention . Post-synthesis purification via column chromatography (silica gel, deuterated solvents) ensures isotopic purity >98%. Validate using NMR and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability and prevent isotopic exchange?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid protic solvents (e.g., water, alcohols) to minimize deuterium loss. Use gloveboxes for handling to reduce atmospheric moisture exposure. Stability studies indicate <2% isotopic exchange over 6 months under these conditions .

Q. What analytical techniques are most effective for confirming the structure and isotopic purity of this compound?

- Methodological Answer :

- NMR : ¹H/²H NMR distinguishes deuterium incorporation (absence of proton signals at 4-piperidone positions).

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) quantifies isotopic enrichment via [M+D]+ peaks.

- FT-IR : Confirms functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) without isotopic interference .

Advanced Research Questions

Q. How does deuteration at the 4-piperidone position affect the compound's reactivity in nucleophilic addition reactions compared to the non-deuterated analog?

- Methodological Answer : Deuteration reduces reaction rates due to kinetic isotope effects (KIE). For example, in Grignard reactions, the deuterated ketone shows a KIE of ~2–3, slowing nucleophilic attack. Control experiments require parallel reactions with non-deuterated analogs to isolate isotopic effects. Monitor intermediates via in situ IR or LC-MS .

Q. What strategies can resolve discrepancies in kinetic isotope effect (KIE) measurements observed in studies involving this compound?

- Methodological Answer : Contradictions often arise from solvent deuteration or trace moisture. Use deuterium-depleted solvents and Karl Fischer titration to verify water content (<50 ppm). Replicate experiments with strict anhydrous protocols. Computational modeling (DFT) can predict KIEs to validate experimental data .

Q. What challenges arise in quantifying deuterium incorporation in this compound using mass spectrometry, and how can they be methodologically addressed?

- Methodological Answer : Challenges include signal overlap from fragmentation and matrix effects. Use tandem MS (MS/MS) with collision-induced dissociation (CID) to isolate target ions. Calibrate with internal standards (e.g., ¹³C-labeled analogs). Data analysis tools like MZmine or XCMS streamline isotopic pattern deconvolution .

Q. Data Management & Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies involving this compound?

- Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with metadata tags (e.g., "deuterated piperidone"). Use ELNs (Electronic Lab Notebooks) to document synthesis parameters and purity thresholds. Adopt standardized nomenclature (IUPAC) for cross-study interoperability .

Properties

IUPAC Name |

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKULRDWHPHGG-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1=O)([2H])[2H])CC2=CC=CC=C2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676241 | |

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88227-09-2 | |

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.